2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring system, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For example, the reaction of a substituted benzene with a thiophene derivative in the presence of a strong acid catalyst can lead to the formation of the benzothiophene ring system
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular processes. The presence of functional groups like carboxylic acid and carbamoyl allows for interactions through hydrogen bonding, electrostatic interactions, and covalent modifications.
Comparison with Similar Compounds
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be compared with other benzothiophene derivatives and compounds containing similar functional groups. Some similar compounds include:
Benzothiophene-2-carboxylic acid: Lacks the carbamoyl group, leading to different reactivity and applications.
4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid: Similar structure but without the carbamoyl group.
2-Aminobenzothiophene: Contains an amino group instead of the carboxylic acid and carbamoyl groups.
Properties
Molecular Formula |
C11H11NO5S |
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Molecular Weight |
269.28 g/mol |
IUPAC Name |
2-(oxaloamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO5S/c13-8(11(16)17)12-9-7(10(14)15)5-3-1-2-4-6(5)18-9/h1-4H2,(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
ISZAWTJNJSOJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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